molecular formula C18H22O4 B1218416 Solanapyrone A CAS No. 88899-61-0

Solanapyrone A

カタログ番号: B1218416
CAS番号: 88899-61-0
分子量: 302.4 g/mol
InChIキー: AWQLNKJBXASXDU-SFDCBXKLSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Solanapyrone A is a solanapyrone, a pyrancarbaldehyde and a member of octahydronaphthalenes. It has a role as an EC 2.7.7.7 (DNA-directed DNA polymerase) inhibitor.

科学的研究の応用

Agricultural Applications

1.1. Pathogenicity and Virulence Factor

Solanapyrone A has been identified as a significant virulence factor in the fungal pathogen Ascochyta rabiei, which affects chickpeas (Cicer arietinum). Research indicates that it contributes to the pathogen's ability to cause disease, making it a target for developing resistant plant varieties. The biosynthesis of this compound involves a gene cluster that encodes enzymes critical for its production, such as polyketide synthases and cytochrome P450 monooxygenases .

1.2. Phytotoxicity

The compound exhibits phytotoxic effects on various plants, particularly chickpeas. Studies have shown that this compound can inhibit plant growth and development, which is an essential consideration in managing crop diseases caused by A. rabiei and similar pathogens .

Pharmacological Applications

2.1. Antifungal Activity

This compound has demonstrated antifungal properties against several pathogenic fungi, including Aspergillus flavus and Fusarium verticillioides. This activity suggests potential applications in developing antifungal agents for agricultural and clinical use .

2.2. Antibacterial Properties

In addition to its antifungal effects, this compound has shown activity against bacterial strains such as Staphylococcus aureus and Candida albicans. This broad-spectrum antimicrobial activity highlights its potential as a therapeutic agent in treating infections caused by these pathogens .

Biochemical Research

3.1. Biosynthetic Studies

Research into the biosynthesis of this compound has led to significant insights into polyketide synthesis pathways. The identification of the gene cluster responsible for its production has paved the way for genetic engineering approaches to enhance or inhibit its synthesis in various fungal species .

3.2. Enzymatic Reactions

This compound's synthesis involves unique enzymatic reactions, including Diels-Alder cycloaddition processes catalyzed by specific enzymes identified in fungal systems. Understanding these mechanisms could facilitate the development of novel synthetic pathways for producing similar compounds .

Case Study: this compound in Fungal Pathogenicity

StudyPathogenHost PlantFindings
Ascochyta rabieiChickpeaIdentified as a key virulence factor; deletion of biosynthetic genes significantly reduced pathogenicity
Aspergillus flavusN/AExhibited antifungal activity; potential use in agricultural fungicides
N/AN/ABroad-spectrum antibacterial effects observed against multiple strains

Table: Biological Activities of this compound

Activity TypeOrganism TestedResult
AntifungalAspergillus flavusEffective inhibition
AntifungalFusarium verticillioidesEffective inhibition
AntibacterialStaphylococcus aureusEffective inhibition
AntibacterialCandida albicansEffective inhibition

Q & A

Basic Research Questions

Q. What are the primary biosynthetic pathways for Solanapyrone A production in fungal species?

this compound is synthesized via a polyketide pathway in fungi such as Ascochyta rabiei. Key genes (e.g., sol4 and sol5) encode enzymes like solanapyrone synthase (sol5) and a transcription factor (sol4) critical for toxin biosynthesis. Gene deletion studies show that sol4 regulates precursor production (prosolanapyrone II), while sol5 catalyzes the final toxin assembly. Mutants lacking these genes fail to produce this compound, confirming their role in biosynthesis .

Q. How does this compound interact with DNA polymerases at a biochemical level?

Kinetic assays using rat DNA polymerase β (pol β) demonstrate that this compound acts as a competitive inhibitor by binding to the enzyme’s DNA template-binding site. Double reciprocal plots revealed increased Kₘ values for DNA templates (147–588% increase) and decreased Kₘ for dNTP substrates (3.05 to 15 pmol/h) in the presence of this compound. Dixon plots calculated inhibition constants (Kᵢ) of 6.8 μM (DNA template) and 22 μM (dNTP substrate), indicating stronger competition with DNA .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

this compound is classified as acutely toxic (oral, dermal) and a respiratory irritant. Researchers must use PPE (gloves, goggles, lab coats), avoid aerosol generation, and ensure proper ventilation. Emergency protocols include immediate eye rinsing and decontamination of exposed skin. Stability data suggest storage in cool, dry conditions away from incompatible materials .

Advanced Research Questions

Q. How can genetic knockouts resolve contradictions in this compound’s role in fungal pathogenesis?

While sol4 and sol5 deletion mutants in A. rabiei abolish toxin production, pathogenicity assays on chickpea seedlings show no reduction in virulence compared to wild-type strains. This contradicts assumptions that this compound is essential for infection. Researchers should contextualize these findings by testing mutants in varied environmental conditions (e.g., stress triggers) or alternative host models to uncover compensatory virulence mechanisms .

Q. What experimental designs are optimal for assessing this compound’s inhibition kinetics?

Use purified DNA polymerases (e.g., pol β) with template-primer systems like poly(dA)/oligo(dT) and dTTP substrates. Conduct Lineweaver-Burk plots to determine Vₘₐₓ and Kₘ under varying inhibitor concentrations. Validate competitive inhibition via Dixon plots and compare binding affinities to structural analogs. Include controls with non-competitive inhibitors (e.g., ddTTP) to confirm specificity .

Q. How can researchers ensure reproducibility in this compound studies?

Document all experimental parameters: enzyme purity (e.g., 0.05 units of pol β per assay), substrate concentrations, and inhibitor storage conditions. Publish raw kinetic data (e.g., pmol/h activity curves) and statistical analyses in supplementary materials. Cross-validate findings using orthogonal methods like surface plasmon resonance (SPR) to measure direct binding to polymerase domains .

Q. What methodologies confirm this compound’s molecular targets in vivo?

Combine genetic knockouts with metabolomic profiling (LC-MS) to track prosolanapyrone II accumulation in sol5 mutants. Use fluorescence polarization assays to assess this compound’s displacement of DNA from polymerase binding sites. In plant models, apply localized toxin delivery via microsyringe and monitor lesion development relative to wild-type infections .

Q. How do structural modifications of this compound affect its bioactivity?

Synthesize analogs with altered pyrone ring substituents and test inhibition constants (Kᵢ) against pol β. Molecular docking simulations can predict binding affinity changes in the 8-kDa N-terminal domain of the polymerase. Correlate structural variations with cytotoxicity assays on chickpea cell cultures to identify structure-activity relationships .

Q. Methodological and Reporting Standards

Q. What criteria define a robust research question for this compound studies?

Focus on unresolved mechanistic gaps (e.g., “How does sol4 regulate prosolanapyrone II synthesis?”) or contradictory findings (e.g., toxin non-essentiality in pathogenesis). Ensure questions are testable via hypothesis-driven experiments (e.g., mutagenesis, kinetic assays) and align with literature on fungal secondary metabolites .

Q. How should researchers address conflicting data on this compound’s ecological role?

Perform meta-analyses of published studies to identify variables influencing toxicity (e.g., host species, fungal strain diversity). Use dual RNA-seq during infection to correlate toxin production with host defense gene expression. Transparently report limitations (e.g., lab vs. field conditions) in discussion sections .

Q. What are the best practices for publishing this compound research?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Methods : Detail enzyme sources, inhibitor purity (HPLC ≥95%), and assay conditions.
  • Data : Include raw kinetic plots (Fig. 3-style graphs) and mutant genotyping protocols.
  • Reproducibility : Share supplementary files (e.g., primer sequences for sol gene deletions).
  • Ethics : Disclose funding sources and conflicts of interest .

特性

CAS番号

88899-61-0

分子式

C18H22O4

分子量

302.4 g/mol

IUPAC名

6-[(1R,2S,4aR,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-4-methoxy-2-oxopyran-3-carbaldehyde

InChI

InChI=1S/C18H22O4/c1-11-7-8-12-5-3-4-6-13(12)17(11)16-9-15(21-2)14(10-19)18(20)22-16/h7-13,17H,3-6H2,1-2H3/t11-,12+,13+,17+/m0/s1

InChIキー

AWQLNKJBXASXDU-SFDCBXKLSA-N

SMILES

CC1C=CC2CCCCC2C1C3=CC(=C(C(=O)O3)C=O)OC

異性体SMILES

C[C@H]1C=C[C@H]2CCCC[C@H]2[C@@H]1C3=CC(=C(C(=O)O3)C=O)OC

正規SMILES

CC1C=CC2CCCCC2C1C3=CC(=C(C(=O)O3)C=O)OC

同義語

solanapyrone A
solanapyrone A, (1R-(1alpha,2alpha,4abeta,8aalpha))-isomer
solanapyrone D

製品の起源

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

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試験管内研究製品の免責事項と情報

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